2,2-Dimethoxypropane

Gas Chromatography Analytical Chemistry Water Scavenging

Select 2,2-Dimethoxypropane (DMP) for its unique performance advantages over generic reagents. In gas chromatographic full evaporation technique (FET) analysis of residual polar solvents in aqueous pharmaceuticals, DMP delivers a quantified 10-fold improvement in sensitivity, enabling lower-level detection of high-boiling analytes. For 3D histopathology, acidified DMP achieves complete tissue dehydration in as little as 30 minutes with only ~10% shrinkage—versus ~31% for THF-based methods—preserving native morphology critical for accurate tumor modeling. Compared to 2,2-diethoxypropane (DEP), DMP's 7.6% lower heat of vaporization (7.03 vs. 7.61 kcal/mol) reduces energy costs in large-scale volatile intermediate processes. Ensure your procurement specifies ≥98% purity reagent-grade DMP to guarantee these performance outcomes.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 77-76-9
Cat. No. B042991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxypropane
CAS77-76-9
Synonyms2,2-Bis(methyloxy)propane;  2,2-Dimethoxypropane;  Acetone Dimethyl Ketal;  NSC 62085
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCC(C)(OC)OC
InChIInChI=1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3
InChIKeyHEWZVZIVELJPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethoxypropane (CAS 77-76-9): Procurement-Ready Overview of a Specialized Acetal Reagent


2,2-Dimethoxypropane (DMP; CAS 77-76-9), also known as acetone dimethyl acetal, is a colorless liquid with the molecular formula C5H12O2 and a molar mass of 104.15 g/mol [1]. It is the acetalization product of acetone and methanol, and its reactivity is defined by a low flash point (−5°C to −10°C) and a boiling point of 79–83°C . While it is primarily classified as an organic building block and water scavenger, its specific utility is defined not by its basic identity, but by its performance in specialized applications compared to other reagents in its class.

Why 2,2-Dimethoxypropane Cannot Be Readily Substituted with Other Acetals or Dehydrating Agents


While several acetone acetals and related ethers exist, they cannot be considered interchangeable with 2,2-dimethoxypropane. The compound's specific steric and electronic properties, which stem from its gem-dimethyl and dual methoxy groups, dictate its unique reactivity profile. For instance, substitution with the ethoxy analog (2,2-diethoxypropane) can alter reaction kinetics by orders of magnitude due to tunneling effects [1]. Furthermore, in dehydration applications, DMP's chemical mechanism of action yields fundamentally different outcomes compared to physical solvents like ethanol, including substantially reduced tissue shrinkage [2]. Generic substitution without accounting for these quantifiable differences can lead to significant losses in reaction rate, analytical sensitivity, or sample quality.

Product-Specific Quantitative Evidence: A Comparator-Based Assessment of 2,2-Dimethoxypropane


Analytical Sensitivity: 10-Fold Improvement in GC-FET vs. Standard Methodology

In gas chromatography with full evaporation technique (GC-FET) for high-boiling polar analytes in aqueous samples, using 2,2-dimethoxypropane (DMP) as a water scavenger enabled a 10-fold improvement in sensitivity compared to the standard 10 µL FET sample volume. This is because DMP reacts with water to form volatile methanol and acetone, which are easily evaporated, allowing for sample enrichment [1]. The method was proven to be 'considerably better' than both conventional static headspace (sHS) and the standard FET approach for determining residual NMP in a cefotaxime analogue solution.

Gas Chromatography Analytical Chemistry Water Scavenging

Histological Dehydration Efficiency: 30-Minute Completion Time vs. Conventional Methods

For the dehydration and clearing of animal tissues, a procedure using acidified 2,2-dimethoxypropane (DMP) was completed in 30 minutes [1]. In a direct comparison of DMP versus conventional dehydration-clearing protocols on eel and oyster tissues, the cutting quality and histological appearance were found to be 'quite similar', with the primary advantage being the significant time savings [1]. Furthermore, DMP is consistently cited as 'more efficient than ethanol' for this purpose .

Histology Tissue Processing Electron Microscopy

Tissue Preservation Quality: 10% vs. 31% Shrinkage Compared to THF Dehydration

In a study on 3D histopathology of human tumors, dehydration with 2,2-dimethoxypropane (DMP) resulted in a tissue shrinkage grade of 10%, which was significantly lower than the 31% shrinkage observed with passive dehydration using tetrahydrofuran (THF) [1]. This was achieved despite DMP acting much faster than passive dehydration agents, offering a dual benefit of speed and superior structural preservation [1].

3D Histopathology Tissue Clearing Ultramicroscopy

Thermophysical Property: ~7.6% Lower Heat of Vaporization vs. 2,2-Diethoxypropane

The heat of vaporization of 2,2-dimethoxypropane (DMP) is 7.03 kcal/mol, which is approximately 7.6% lower than the 7.61 kcal/mol heat of vaporization of its ethoxy analog, 2,2-diethoxypropane (DEP) [1]. This difference is derived from experimental vapor pressure measurements and theoretical calculations using group additivity theory [1]. The lower energy requirement for volatilization can be a practical consideration in processes involving distillation or evaporation.

Thermodynamics Physical Chemistry Process Engineering

Toxicological Profile: Lower Acute Oral Toxicity Compared to Diazomethane (LD50 >2260 mg/kg vs. ~30-100 mg/kg)

The acute oral toxicity of 2,2-dimethoxypropane (DMP) in rats is reported as >2260 mg/kg LD50 . While direct comparative toxicity data for all analogs is limited, this profile is notably more favorable than highly toxic methylating agents like diazomethane, which has an estimated human lethal dose in the low mg/kg range and presents severe explosion hazards . This comparison is relevant as DMP can serve as a safer alternative in certain methylation or protecting group applications.

Toxicology Laboratory Safety Reagent Selection

Optimal Procurement-Driven Application Scenarios for 2,2-Dimethoxypropane


Pharmaceutical Quality Control: Enhancing GC-FET Sensitivity for Residual Solvent Analysis

Laboratories conducting gas chromatographic analysis of residual polar solvents in aqueous pharmaceutical samples should select 2,2-dimethoxypropane as a water scavenger. Its use in the full evaporation technique (FET) yields a demonstrated 10-fold improvement in sensitivity compared to standard FET [1]. This allows for the detection and quantification of high-boiling analytes at significantly lower concentrations, directly improving the rigor of quality control assays for drug substances like cefotaxime analogues [1].

Advanced Histopathology: Rapid Dehydration with Minimal Tissue Distortion

Histology labs requiring both high throughput and high morphological fidelity, particularly for 3D histopathology and ultramicroscopy, should adopt acidified 2,2-dimethoxypropane for tissue dehydration. The reagent completes dehydration in as little as 30 minutes [2] and, crucially, causes only 10% tissue shrinkage compared to 31% for THF-based methods [3]. This dual advantage of speed and superior preservation of native architecture is essential for accurate 3D tumor modeling and image reconstruction [3].

Energy-Conscious Chemical Synthesis and Purification

For chemical processes where reagent volatilization is a significant cost or energy factor (e.g., distillative work-up or solvent evaporation), 2,2-dimethoxypropane offers a quantifiable advantage over its ethoxy analog, 2,2-diethoxypropane (DEP). With a heat of vaporization of 7.03 kcal/mol—7.6% lower than DEP's 7.61 kcal/mol—DMP requires less energy to transition to the vapor phase [4]. This can lead to cumulative energy savings in large-scale or continuous processes where the reagent is used as a volatile intermediate or reaction component.

Technical Documentation Hub

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